Welcome to the BenchChem Online Store!
molecular formula C13H10BrNO B8289652 5-[1-(3-bromo-phenyl)-vinyl]-1H-pyridin-2-one

5-[1-(3-bromo-phenyl)-vinyl]-1H-pyridin-2-one

Cat. No. B8289652
M. Wt: 276.13 g/mol
InChI Key: SZIGTEMRZBKQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08399459B2

Procedure details

A sealed tube was charged with 5-[1-(3-bromo-phenyl)-vinyl]-2-methoxy-pyridine (600 mg) and pyridinium hydrochloride (3 g) freshly prepared. The tube was heated at 125° C. for 10 minutes, then the mixture was allowed to cool to room temperature. The crude was dissolved in dichloromethane (15 ml), the solution washed with hydrochloric acid (1N) (2×15 ml), dried over sodium sulphate and evaporated. The crude product was purified by flash chromatography eluting with cyclohexane/ethyl acetate. The 5-[1-(3-bromo-phenyl)-vinyl]-1H-pyridin-2-one was obtained as a colorless oil (366 mg, 64% of theory). MS (ISP): m/z=278 [M+H]+.
Name
5-[1-(3-bromo-phenyl)-vinyl]-2-methoxy-pyridine
Quantity
600 mg
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([C:10]2[CH:11]=[CH:12][C:13]([O:16]C)=[N:14][CH:15]=2)=[CH2:9])[CH:5]=[CH:6][CH:7]=1.Cl.[NH+]1C=CC=CC=1>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([C:10]2[CH:11]=[CH:12][C:13](=[O:16])[NH:14][CH:15]=2)=[CH2:9])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
5-[1-(3-bromo-phenyl)-vinyl]-2-methoxy-pyridine
Quantity
600 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(=C)C=1C=CC(=NC1)OC
Name
pyridinium hydrochloride
Quantity
3 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
freshly prepared
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
the solution washed with hydrochloric acid (1N) (2×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with cyclohexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(=C)C=1C=CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.